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molecular formula C13H12N2O B8604874 2-(9H-beta-Carbolin-9-yl)ethan-1-ol CAS No. 22946-01-6

2-(9H-beta-Carbolin-9-yl)ethan-1-ol

Cat. No. B8604874
M. Wt: 212.25 g/mol
InChI Key: MPLKMQHZGKUTGK-UHFFFAOYSA-N
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Patent
US06534517B2

Procedure details

To a −30° C. cooled solution of 9H-β-carboline (1.0 g, 5.95 mmol) in dry THF (30 mL) was added butyllithium (4.12 mL, 6.55 mmol) over a 15 min period. After 30 min at −30° C., the reaction mixture was cooled to −50° C. Ethylene oxide (1.6 mL in a cooled measuring cylinder) was then bubbled into the reaction mixture, in a stream of nitrogen. The temperature was slowly raised to −5° C. over a 2 h period, and stirring was continued for 84 h. The mixture was acidified with 1 N HCl (50 mL) and extracted with diclormethane (2×100 mL). The combined extracts were dried (MgSO4), and concentrated in vacuo. The product was chromatographed eluted with dichloromethan/methanol (20:1) to give 660 mg (53%) of 2-β-carbolin-9-yl-ethanol. 1H NMR (300 MHz, CDCl3): δ 3.62 (s, 1H), 4.10 (t, 2H), 4.50 (t, 2H), 7.30 (t, 1H), 7.50-7.65 (m, 2H), 7.80 (d, 1H), 8.10 (d, 1H), 8.22 (d, 1H), 8.78 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][N:2]=1.C([Li])CCC.C1C[O:22][CH2:21][CH2:20]1>>[CH:1]1[C:13]2[N:12]([CH2:20][CH2:21][OH:22])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=NC=CC=2C3=CC=CC=C3NC12
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.12 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethylene oxide (1.6 mL in a cooled measuring cylinder) was then bubbled into the reaction mixture, in a stream of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly raised to −5° C. over a 2 h period
Duration
2 h
WAIT
Type
WAIT
Details
was continued for 84 h
Duration
84 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diclormethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was chromatographed
WASH
Type
WASH
Details
eluted with dichloromethan/methanol (20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=NC=CC=2C3=CC=CC=C3N(C12)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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